Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Methylazetidine-2-carboxylic Acid
Abstract
(2S,3R)-3-Methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in medicinal chemistry. Its constrained four-membered ring structure and stereochemistry offer a unique conformational rigidity that can be exploited to design potent and selective therapeutic agents. As a proline analogue, it finds applications in the synthesis of peptides and small molecules, where it can induce specific structural folds or interact with biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of (2S,3R)-3-Methylazetidine-2-carboxylic acid, offering both foundational data and detailed experimental protocols for its characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to effectively incorporate it into their research and development pipelines.
Introduction: The Strategic Value of Constrained Amino Acids
In the landscape of drug discovery, the use of non-natural amino acids has become a cornerstone for overcoming the limitations of traditional peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Azetidine carboxylic acids, as conformationally restricted analogues of proline, are of particular interest.[1] The four-membered ring system of (2S,3R)-3-Methylazetidine-2-carboxylic acid imparts a significant degree of rigidity compared to its five-membered proline counterpart. This structural constraint can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein. Furthermore, the methyl substituent at the 3-position provides an additional stereochemical handle for probing structure-activity relationships (SAR).
This document serves as a technical resource, detailing the essential physicochemical parameters that govern the compound's behavior in biological and chemical systems. Understanding properties such as pKa, lipophilicity (LogP/LogD), and solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical profile is the foundation of rational drug design. The properties outlined below are critical for predicting its in vitro and in vivo performance.
Chemical Structure and Stereochemistry
The defining feature of this molecule is its stereochemically defined, substituted azetidine ring.
-
IUPAC Name: (2S,3R)-3-Methylazetidine-2-carboxylic acid
-
Stereochemistry: The stereocenters are at the C2 and C3 positions. The '(2S,3R)' designation defines the specific spatial arrangement of the carboxylic acid and methyl groups relative to the azetidine ring.
Molecular Formula and Weight
These fundamental properties are essential for all quantitative work, from preparing solutions to interpreting mass spectrometry data.
| Property | Value | Source |
| CAS Number | 1932255-43-0 | [2] |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Physical Form | Solid | [4][5] |
Acid Dissociation Constant (pKa)
As an amino acid, the molecule is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[6][7]
-
pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-3. Below this pH, it will be predominantly protonated (-COOH). Above this pH, it will be deprotonated (-COO⁻).
-
pKa₂ (Secondary Amine): The secondary amine within the strained azetidine ring is expected to be basic. Its conjugate acid (-NH₂⁺-) will likely have a pKa in the range of 9-11. Below this pH, the amine will be predominantly protonated (-NH₂⁺-), and above this pH, it will be neutral (-NH-).
Note: Exact pKa values must be determined experimentally as the ring strain and substituent effects can influence the acidity and basicity of the functional groups.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical determinant of a drug's ADME properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[][9]
-
LogP: This value represents the partitioning of the neutral form of the molecule between n-octanol and water. For this compound, the neutral form exists only at very high pH, making LogP less physiologically relevant.
-
LogD₇.₄: The LogD at physiological pH (7.4) is the most important parameter for drug development. At pH 7.4, the carboxylic acid will be deprotonated (negative charge) and the amine will be protonated (positive charge), resulting in a zwitterion. This dual charge character is expected to result in a low, likely negative, LogD₇.₄, indicating high hydrophilicity.
Note: Experimental determination via the shake-flask method is considered the gold standard for LogP/LogD measurement.[9][10]
Aqueous Solubility
Solubility is a prerequisite for absorption and is a key factor in drug formulation.[11] It can be assessed under two principal conditions:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput screen is useful for early discovery to rank-order compounds.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours).[11][13] This is the gold-standard measurement for later-stage development.
Given its zwitterionic nature at physiological pH, (2S,3R)-3-Methylazetidine-2-carboxylic acid is expected to exhibit good aqueous solubility.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. This value must be determined experimentally.
Spectroscopic Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.
-
¹H NMR: The proton spectrum will show distinct signals for the protons on the azetidine ring, the methyl group, and the exchangeable N-H and O-H protons. The coupling constants (J-values) between the ring protons are crucial for confirming the cis/trans stereochemistry of the substituents.[14] Protons on the small, strained ring may exhibit complex splitting patterns.[15]
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm).[14][16]
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.[14]
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental formula (C₅H₉NO₂) by measuring the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information. Common fragmentation patterns for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂).[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[18]
-
O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[18]
-
N-H Stretch: A moderate absorption from the secondary amine is expected around 3300-3500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[18]
Experimental Methodologies
The following section details the standard operating procedures for determining the key physicochemical properties discussed. The choice of these methods reflects a balance of accuracy, throughput, and relevance to drug discovery.
Workflow for Integrated Physicochemical Profiling
A logical workflow ensures that data is generated efficiently to build a comprehensive profile of the compound.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for measuring partition coefficients. [9][10]It directly measures the concentration of the analyte in both the aqueous and lipid phases after they have reached equilibrium.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution in the buffer (e.g., a 1:1 ratio).
-
Equilibration: Cap the vial tightly and shake or rotate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
[]7. Calculation: Calculate LogD₇.₄ using the formula:
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
Caption: Workflow for the shake-flask LogD determination method.
Protocol for Thermodynamic Solubility Assay
This method determines the equilibrium solubility by measuring the concentration of a compound in a saturated solution after incubation with excess solid material.
[13]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the solution to reach equilibrium and for any less stable solid forms to convert to the most stable polymorph.
[13]3. Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
[13][19]4. Quantification: Dilute the clear filtrate and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.
[19]5. Result Reporting: The solubility is reported in units such as µg/mL or µM.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid dust formation.
[20]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
* Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, refrigerated storage is recommended.
[4][5]* Toxicity: While specific toxicity data for this isomer is limited, related compounds may cause skin, eye, and respiratory tract irritation. [20][21]A substance-specific Safety Data Sheet (SDS) should always be consulted before use.
Conclusion
(2S,3R)-3-Methylazetidine-2-carboxylic acid is a structurally unique building block with significant potential in medicinal chemistry. Its physicochemical properties, driven by its zwitterionic nature and constrained ring system, suggest high aqueous solubility and low lipophilicity at physiological pH. A thorough experimental characterization of its pKa, LogD, solubility, and spectroscopic profile is essential for its successful application in drug discovery programs. The methodologies detailed in this guide provide a robust framework for obtaining the high-quality data necessary to inform rational molecular design, predict in vivo behavior, and accelerate the development of novel therapeutics.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Available from: [Link]
-
Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available from: [Link]
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Available from: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available from: [Link]
-
LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Available from: [Link]
-
AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids - Analyst (RSC Publishing). (n.d.). Available from: [Link]
-
Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways - OPUS at UTS. (n.d.). Available from: [Link]
-
Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways - Monash University. (2022, May 14). Available from: [Link]
-
Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - MDPI. (2025, February 12). Available from: [Link]
-
Determination of The Pka Values of An Amino Acid | PDF - Scribd. (n.d.). Available from: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available from: [Link]
-
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid - PubChem - NIH. (n.d.). Available from: [Link]
-
Pka For Amino Acids - Wax Studios. (n.d.). Available from: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. (2023, January 21). Available from: [Link]
-
Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases - Diva-portal.org. (2015, April 9). Available from: [Link]
-
Drug solubility: why testing early matters in drug discovery - BMG Labtech. (2023, April 6). Available from: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]
-
(2R,3S)-3-methylazetidine-2-carboxylic acid - MilliporeSigma. (n.d.). Available from: [Link]
-
Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023, March 15). Journal of Education for Pure Science. Available from: [Link]
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - ACS Publications. (2023, October 11). Available from: [Link]
-
Safety Data Sheet. (n.d.). AAPPTec. Available from: [Link]
-
Protein pKa calculations - Wikipedia. (n.d.). Available from: [Link]
-
Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025, July 23). Available from: [Link]
-
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879 - PubChem. (n.d.). Available from: [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20). Available from: [Link]
-
Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Available from: [Link]
-
(2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid - PubChem. (n.d.). Available from: [Link]
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES. Available from: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Available from: [Link]
-
2-Methylazetidine-3-carboxylic Acid: A High-Quality Chemical Compound. (n.d.). Available from: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4). Available from: [Link]
Sources